molecular formula C12H16ClNO3 B2979319 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide CAS No. 2411302-97-9

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide

Cat. No. B2979319
CAS RN: 2411302-97-9
M. Wt: 257.71
InChI Key: DYFROJLANVLJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide, also known as CGP 12177, is a selective beta-adrenergic receptor antagonist. It is a synthetic compound that is used in scientific research to study the beta-adrenergic receptor system.

Mechanism of Action

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 acts as a competitive antagonist at the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a variety of biochemical and physiological effects. It has been found to decrease heart rate and blood pressure in animal models. This compound 12177 has also been shown to decrease lipolysis and inhibit insulin secretion. Additionally, this compound 12177 has been found to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the beta-adrenergic receptor system without interference from other receptor systems. However, one limitation of using this compound 12177 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177. One area of research is the development of more selective beta-adrenergic receptor antagonists. Another area of research is the investigation of the role of beta-adrenergic receptors in various diseases, such as heart failure and asthma. Additionally, the use of this compound 12177 in combination with other drugs or therapies is an area of future research.

Synthesis Methods

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is synthesized by reacting 4-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form this compound 12177.

Scientific Research Applications

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is used to investigate the binding properties of beta-adrenergic receptors and their subtypes. This compound 12177 is also used to study the regulation of beta-adrenergic receptors in various tissues and organs.

properties

IUPAC Name

2-chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8(15)12(14-11(16)7-13)9-3-5-10(17-2)6-4-9/h3-6,8,12,15H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFROJLANVLJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)NC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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